Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-ethynyl-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of a 6-functionalized azabicyclo[4.1.0]heptane derivative. This process can be achieved in four steps starting from 4-hydroxymethyl pyridine . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired bicyclic structure.
Chemical Reactions Analysis
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-13-6-7-14(9-10(13)8-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
XJLLVCIJEFPXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C#C |
Origin of Product |
United States |
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